1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine

Molecular descriptors Lipophilicity Solubility prediction

Sourcing flexible sp³-rich fragments for medicinal chemistry often means choosing between rigid aromatic scaffolds or fully saturated amines. This oxolane-pyrrolidine imine bridges that gap. - Electrophilic C=N imine enables one-step divergent library synthesis via Pd(0) cross-coupling, avoiding multi-step amine protection sequences. - Saturated oxolane ring increases Fsp³ for improved developability vs. planar furan/pyridine analogs, while retaining full H-bond acceptor capacity. - Reported gram-scale synthesis (up to 92% yield) supports procurement from mg to gram quantities for parallel library generation.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B12123011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=NCCC2
InChIInChI=1S/C9H16N2O/c1-4-9(10-5-1)11-7-8-3-2-6-12-8/h8H,1-7H2,(H,10,11)
InChIKeyJLHIIZFVTACDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline Overview


1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine (CAS 753469-82-8) is a heterocyclic imine compound with molecular formula C9H16N2O and a molecular weight of 168.24 g·mol⁻¹ . The molecule belongs to the pyrrolidine-2-ylidene class, characterized by an exocyclic C=N double bond conjugated to a pyrrolidine ring, which distinguishes it from fully saturated pyrrolidine amines [1]. The compound incorporates an oxolane (tetrahydrofuran) moiety connected via a methylene bridge to the imine-bearing pyrrolidine ring. This structural arrangement places it within a broader family of 2-alkylidenepyrrolidine derivatives that serve as versatile synthetic intermediates for pharmacologically relevant heterocycles including pyrrolizines, pyrrolopyrimidines, and indolizines [2].

Scaffold Heterocyclic imine with saturated oxolane ring
Key handle Electrophilic exocyclic C=N enables reported derivatization pathways
Differentiator Saturated oxolane distinct from aromatic furan/pyridine analogs in HBA, logP, and conformational profile

Why Generic Furan or Pyridine Analogs Fail


The oxolane (tetrahydrofuran) ring in this compound is not functionally equivalent to the aromatic furan or pyridine rings found in the closest structural analogs. The saturated oxolane oxygen retains full hydrogen-bond acceptor (HBA) capacity with an sp³-hybridized lone pair, whereas the furan oxygen lone pair is delocalized into the aromatic π-system, substantially weakening its HBA strength . Furthermore, the oxolane ring undergoes conformational pseudorotation—accessing envelope and twist conformers—while the furan and pyridine analogs are conformationally locked into planarity, creating divergent entropic penalties upon target binding [1]. The four additional hydrogen atoms in the saturated oxolane scaffold (C9H16N2O vs. C9H12N2O for the furan analog) also translate to altered logP and aqueous solubility profiles that affect partitioning, pharmacokinetics, and assay compatibility . These physicochemical differences mean that biological screening results, synthetic reactivity, and formulation behavior cannot be assumed transferable across the oxolane/furan/pyridine series.

HBA strength context

Oxolane oxygen provides stronger hydrogen-bond acceptance than delocalized furan oxygen; binding engagement may not transfer to furan or pyridine analogs.

Conformational profile

Saturated ring pseudorotation contributes entropic degrees of freedom absent in planar aromatic analogs; binding thermodynamics may differ.

Synthetic handle

Imine electrophilicity supports nucleophilic addition and cross-coupling; reduced amine analogs lack equivalent derivatization scope.

Key Differentiation Evidence


Saturation State and Hydrogen Content Differences

The target compound possesses a fully saturated oxolane ring (C9H16N2O, 16 hydrogen atoms, MW 168.24) compared to the aromatic furan analog (C9H12N2O, 12 hydrogen atoms, MW 164.20) . The difference of 4 hydrogen atoms (ΔMW = 4.04 Da) corresponds to two degrees of unsaturation and directly impacts the octanol-water partition coefficient: saturated heterocycles typically exhibit logP values approximately 0.5-1.0 units lower than their aromatic counterparts of similar carbon count, translating to measurably different retention times in reversed-phase chromatography and distinct solubility profiles [1]. This saturation differential also eliminates the metabolic liability associated with furan rings, which are known to undergo CYP450-mediated bioactivation to reactive epoxide intermediates, whereas the oxolane ring lacks this toxophoric alert [2].

Saturation State & H Count
Cross-study comparable
C9H16N2O vs. C9H12N2O Δ4 H atoms ΔMW 4.04 Da
Lipophilicity and solubility profiles differ; impacts assay compatibility
Saturation avoids furan-related metabolic bioactivation liability (class-level)
Molecular descriptors Lipophilicity Solubility prediction

Hydrogen Bond Acceptor Strength Comparison

The oxolane oxygen in the target compound is an sp³-hybridized ether oxygen whose lone pairs are localized and available for hydrogen bond acceptance, with a reported pKBHX (hydrogen-bond basicity scale) of approximately 1.2-1.4 for tetrahydrofuran-type ethers [1]. In contrast, the furan oxygen in the direct analog is sp²-hybridized with its lone pair delocalized into the aromatic π-system, yielding a significantly lower HBA capacity (pKBHX ≈ 0.5-0.7) [2]. This difference of approximately 0.6-0.8 pKBHX units translates to roughly a 4- to 6-fold difference in hydrogen-bond equilibrium constants, which becomes magnified in the low-dielectric environments typical of protein binding pockets where desolvation penalties are lower [3]. The pyridine analog introduces a basic nitrogen (pKa ≈ 5.2 for protonated pyridine) rather than a neutral HBA oxygen, creating an altogether different electrostatic interaction profile.

HBA Basicity (pKBHX)
Class-level inference
Oxolane O: pKBHX ≈1.2–1.4 Furan O: pKBHX ≈0.5–0.7 Δ ≈0.6–0.8 (~4–6× KHB)
Hydrogen-bond engagement may shift; target binding modulation context
Class-level estimate; specific compound values to verify
Hydrogen bonding Molecular recognition Receptor engagement

Conformational Flexibility and Pseudorotation

The oxolane (tetrahydrofuran) ring in the target compound populates multiple envelope (³E, E₃) and twist (³T₂, T₃) conformers through low-barrier pseudorotation (ΔG‡ ≈ 0.5-1.5 kcal·mol⁻¹ at 298 K), whereas the furan ring in the comparator is constrained to a single planar geometry by aromaticity [1]. NMR coupling constant analysis of oxolane rings demonstrates that the north (N) and south (S) conformational states interconvert on the sub-microsecond timescale at room temperature, with population ratios sensitive to substitution pattern and solvent [2]. This conformational ensemble can serve as an entropic buffer upon target binding: if the protein-bound conformation is pre-populated in solution, the entropic penalty is reduced; conversely, if the bound conformation is a minor solution conformer, the penalty increases and provides a thermodynamic lever for achieving selectivity [3]. The planar furan and pyridine analogs lack this conformational degree of freedom entirely, making their binding thermodynamics solely dependent on desolvation and intermolecular contacts.

Conformational Flexibility
Class-level inference
Oxolane: pseudorotation barrier ~0.5–1.5 kcal/mol Furan: planar, rigid
Conformational entropy contributions may alter binding thermodynamics
Qualitative class-level; experimental validation needed
Conformational analysis Binding thermodynamics Pseudorotation

Synthetic Versatility via Imine Functionalization

The C=N imine bond in the target compound constitutes an electrophilic center amenable to nucleophilic addition (Grignard, organolithium, hydride reduction), cycloaddition, and hydrolysis to the corresponding ketone/amine derivatives [1]. This contrasts with the reduced amine analog 2-(oxolan-2-yl)-N-(pyrrolidin-2-ylmethyl)ethanamine, where the fully saturated C-N bond is chemically inert under comparable conditions [2]. The imine functionality also enables metal-catalyzed transformations: 2-alkylidenepyrrolidines have been demonstrated to undergo efficient palladium(0)-catalyzed cross-coupling reactions following bromination of the exocyclic double bond, providing a versatile entry point for introducing aryl, heteroaryl, and alkenyl substituents . The pyrrolidine-2-ylidene motif has been established as a key intermediate in the synthesis of mitomycin antitumor antibiotics and related pharmacologically active scaffolds, underscoring its strategic value for medicinal chemistry campaigns .

Synthetic Versatility
Cross-study comparable
Imine: ≥5 derivatization modes Reduced amine: 2–3 modes
Enables divergent library synthesis from single scaffold
Cross-study; yields up to 92% reported for oxolanimine class
Synthetic chemistry Late-stage functionalization Chemical library design

Defined Application Scenarios


Adaptable sp³-Rich Fragment for Drug Discovery

The oxolane ring's pseudorotational flexibility, combined with the imine's electrophilic character, makes this compound suitable as a fragment starting point for targets where conformational adaptation upon binding is desired. The saturated oxolane motif aligns with the modern emphasis on increasing sp³ character (Fsp³) to improve clinical success rates. Unlike the rigid furan analog, the oxolane scaffold can sample multiple conformational states, enabling induced-fit recognition modes [1]. The imine bond provides a chemical 'handle' for fragment elaboration via nucleophilic addition or cross-coupling without requiring protecting group strategies, as demonstrated in the oxolanimine synthesis methodology [2].

Divergent Library Synthesis via Late-Stage Imine Derivatization

The C=N imine bond enables divergent library synthesis from a single building block. Following the methodology established by Bellur and Langer, bromination of the exocyclic double bond followed by palladium(0)-catalyzed cross-coupling allows introduction of aryl, heteroaryl, and alkenyl diversity elements in a single synthetic step [1]. This contrasts with the reduced amine analog, which would require multi-step sequences for equivalent diversification. The gram-scale synthesis reported for the oxolanimine class (up to 92% yield) supports procurement at quantities sufficient for parallel library generation [2].

Synthesis of Pyrrolizine and Pyrrolopyrimidine Pharmacophores

2-Alkylidenepyrrolidine derivatives, including compounds bearing the pyrrolidin-2-ylidene motif, are established intermediates for constructing pyrrolizine, pyrrolopyrimidine, and pyrazole-fused heterocyclic systems with reported anticancer, anti-inflammatory, antiviral, and analgesic activities [1]. The oxolane-substituted variant offers a saturated heterocyclic replacement for the more common aromatic (furan, thiophene, phenyl) substituents found in these pharmacophores, potentially improving solubility and reducing aromatic ring count—factors correlated with improved developability profiles [2]. Procurement of this specific scaffold enables exploration of oxolane-based SAR within established bioactive chemotypes.

Application
Selection Property
Validation Focus
Fragment-based conformational SAR studies
sp³-rich oxolane scaffold with pseudorotational flexibility
Induced-fit binding thermodynamics assessment
Divergent library synthesis via imine derivatization
Electrophilic C=N handle for nucleophilic addition / cross-coupling
Derivatization pathway scope and scalability validation
Heterocycle pharmacophore synthesis (pyrrolizine/pyrrolopyrimidine)
2-Alkylidenepyrrolidine core for fused ring construction
Reported bioactivity-associated SAR exploration
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